molecular formula C7H3ClN3NaO2 B2428454 Sodium 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate CAS No. 2251054-46-1

Sodium 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Cat. No.: B2428454
CAS No.: 2251054-46-1
M. Wt: 219.56
InChI Key: SADZWTBPZOQIBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the triazole ring fused to the pyridine ring imparts unique chemical properties to the compound, making it a valuable subject for scientific research.

Biochemical Analysis

Biochemical Properties

Sodium 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, triazolopyridine derivatives have been shown to inhibit kinases such as c-Met and VEGFR-2, which are involved in cell signaling pathways related to cancer progression . The compound’s interaction with these kinases leads to the inhibition of their activity, thereby affecting downstream signaling pathways and cellular processes.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce apoptosis in cancer cells by inhibiting the expression of c-Met and VEGFR-2, leading to cell cycle arrest and programmed cell death . Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active sites of kinases such as c-Met and VEGFR-2, inhibiting their activity and preventing the phosphorylation of downstream targets . This inhibition disrupts cell signaling pathways, leading to changes in gene expression and cellular responses. The compound’s ability to interact with multiple targets makes it a promising candidate for overcoming drug resistance in cancer therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its activity over extended periods . Long-term studies have indicated that the compound can induce sustained changes in cellular function, including prolonged inhibition of kinase activity and persistent alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting target kinases and reducing tumor growth . At higher doses, it may cause toxic or adverse effects, including off-target interactions and toxicity to normal tissues. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can modulate the activity of metabolic enzymes, leading to changes in the levels of key metabolites . These interactions can affect cellular energy production, biosynthesis, and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with target biomolecules and its overall efficacy in modulating cellular processes.

Chemical Reactions Analysis

Sodium 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Sodium 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Sodium 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate can be compared with other triazolopyridine derivatives, such as:

Properties

IUPAC Name

sodium;6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2.Na/c8-4-1-2-5-9-10-6(7(12)13)11(5)3-4;/h1-3H,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYYPRFQKLNPDD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1Cl)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN3NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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